![molecular formula C7H5ClN2O B581655 5-Chlorobenzo[d]oxazol-7-amine CAS No. 1225672-06-9](/img/structure/B581655.png)

5-Chlorobenzo[d]oxazol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

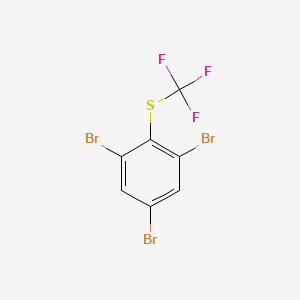

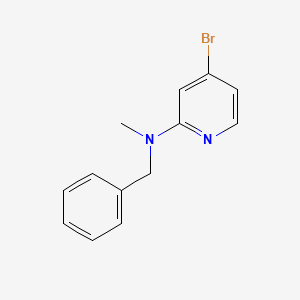

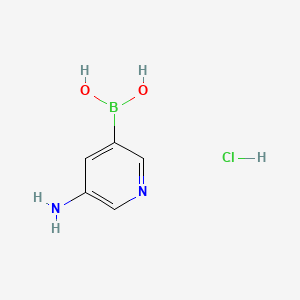

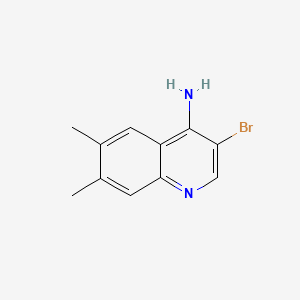

5-Chlorobenzo[d]oxazol-7-amine is a chemical compound with the molecular formula C7H5ClN2O . It is an isomer, meaning it can exist in different forms that have the same chemical formula but different structural arrangements .

Synthesis Analysis

The synthesis of oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis

The molecular structure of 5-Chlorobenzo[d]oxazol-7-amine consists of a benzoxazole ring substituted with a chlorine atom and an amine group . The InChI key for this compound is UWOAUZQKSVKKEI-UHFFFAOYSA-N .Chemical Reactions Analysis

Oxazoles, such as 5-Chlorobenzo[d]oxazol-7-amine, have been found to undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives, including 5-Chlorobenzo[d]oxazol-7-amine, have been evaluated for their antimicrobial properties. Researchers have tested these compounds against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, S. typhi) bacterial strains, as well as fungal strains (C. albicans, A. niger) . Specific derivatives, such as 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one, exhibited potent antibacterial activity.

Anticancer Potential

Studies have explored the anticancer effects of oxazole derivatives. While more research is needed on 5-Chlorobenzo[d]oxazol-7-amine specifically, related compounds have shown promise as potential antitumor agents. Investigating their mechanisms of action and selectivity against cancer cells is crucial .

Anti-inflammatory Properties

Oxazole derivatives, including 5-Chlorobenzo[d]oxazol-7-amine, may possess anti-inflammatory properties. These compounds could be relevant in the development of novel anti-inflammatory drugs. Further investigations are warranted to understand their efficacy and safety .

Antidiabetic Applications

Some oxazole derivatives exhibit antidiabetic activity. While specific studies on 5-Chlorobenzo[d]oxazol-7-amine are limited, exploring its effects on glucose metabolism and insulin sensitivity could provide valuable insights .

Antioxidant Effects

Oxazoles are known for their antioxidant potential. Researchers have studied their ability to scavenge free radicals and protect cells from oxidative stress. Investigating the antioxidant properties of 5-Chlorobenzo[d]oxazol-7-amine could contribute to understanding its therapeutic relevance .

COX-2 Inhibition

The COX-2 enzyme plays a role in inflammation and pain. Oxaprozin, a marketed drug containing an oxazole moiety, is a COX-2 inhibitor. While not directly related to 5-Chlorobenzo[d]oxazol-7-amine, understanding its structural features may inform drug design for COX-2 inhibition .

Safety and Hazards

The safety data sheet (SDS) for 5-Chlorobenzo[d]oxazol-7-amine can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Future Directions

Oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 5-Chlorobenzo[d]oxazol-7-amine and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine.

properties

IUPAC Name |

5-chloro-1,3-benzoxazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOAUZQKSVKKEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745102 |

Source

|

| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorobenzo[d]oxazol-7-amine | |

CAS RN |

1225672-06-9 |

Source

|

| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)